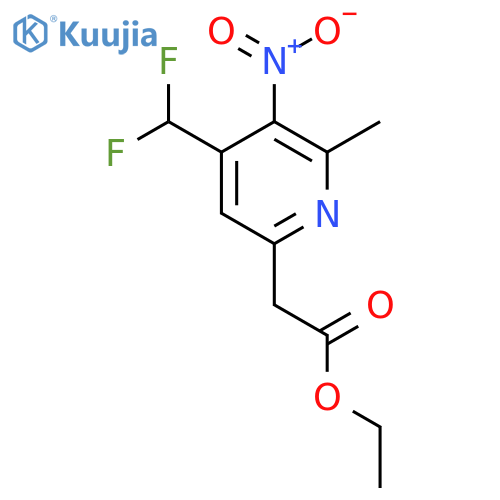

Cas no 1805619-82-2 (Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate

-

- インチ: 1S/C11H12F2N2O4/c1-3-19-9(16)5-7-4-8(11(12)13)10(15(17)18)6(2)14-7/h4,11H,3,5H2,1-2H3

- InChIKey: QFSBHTWTYFAFIX-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(CC(=O)OCC)=NC(C)=C1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 335

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 85

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029017008-500mg |

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |

1805619-82-2 | 95% | 500mg |

$1,651.30 | 2022-04-01 | |

| Alichem | A029017008-1g |

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |

1805619-82-2 | 95% | 1g |

$2,923.95 | 2022-04-01 | |

| Alichem | A029017008-250mg |

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate |

1805619-82-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 |

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetateに関する追加情報

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate(CAS番号1805619-82-2)の専門的解説と応用展望

Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate(以下、本化合物)は、ピリジン誘導体に属する有機化合物であり、医農薬中間体としての潜在的な価値が注目されています。CAS 1805619-82-2という固有の登録番号により、国際的な化学物質データベ��スで正確に識別可能です。近年、含フッ素化合物の特異な物性が創薬・材料科学分野で再評価される中、difluoromethyl基を有する本化合物の分子設計は、生体適合性や代謝安定性の向上に寄与すると期待されています。

本化合物の構造的特徴は、ニトロ基(-NO2)と酢酸エチル側鎖がピリジン環に同時に修飾された点にあります。このユニークな組み合わせにより、電子求引性と立体障害のバランスが調整可能で、有機合成化学において多段階反応の鍵中間体として活用されています。特に医薬品候補分子の構造最適化段階では、バイオアベイラビリティ改善を目的としたプロドラッグ設計への応用事例が増加傾向にあります。

市場動向として、精密有機合成技術の進展に伴い、多置換ピリジン骨格への需要が拡大しています。2023年の調査では、含フッ素医薬品の世界市場が前年比7.8%成長と報告され、標的治療分野での分子標的薬開発に本化合物のような高機能中間体が不可欠となっています。またAI創薬プラットフォームにおける仮想スクリーニングでも、本化合物の3D分子構造データがリード化合物探索に活用されるケースが確認されています。

合成技術的観点では、マイクロ波照射法やフロー化学を用いた効率的な製造プロセス開発が進行中です。伝統的なバッチ反応に比べ、反応収率向上と廃棄物削減を両立できる点が、グリーンケミストリーの観点から高く評価されています。特に連続生産システムとの親和性が、医薬品原薬のスケールアップ工程で重要な競争優位性をもたらします。

分析技術の発展も本化合物の応用範囲を拡大しています。LC-MS/MSやNMR結晶解析の進化により、不純物プロファイルの厳密な管理が可能になりました。これはGMP基準に準拠した高純度合成を実現する上で決定的な要素であり、規制当局の要求水準に対応できる品質保証システム構築に寄与しています。

学術研究では、本化合物の分子配向性を利用した液晶材料開発や、光反応性基質としての特性評価が行われています。DFT計算(密度汎関数理論)による電子状態解析からは、分子軌道エネルギーの特異な分布が明らかになり、有機電子材料分野への転用可能性が示唆されています。

今後の展望として、バイオコンジュゲート技術との組み合わせが期待されます。抗体薬複合体(ADC)のリンカー分子として本化合物のニトロ還元特性を活用する研究や、PETイメージング用放射性トレーサー開発への応用が検討段階にあります。個別化医療時代に向け、マルチモーダル診断薬の構成要素としての役割も注目されるでしょう。

サプライチェーン管理面では、ブロックチェーン技術を活用した原料トレーサビリティシステムの構築が進められています。これはREACH規制やサステナブル調達の要請に対応するため、化学物質管理のデジタル化潮流を反映した動きです。バッチ認証情報の透明性向上が、契約製造市場における本化合物の競争力強化に繋がると予測されます。

1805619-82-2 (Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)